pyridine-2-carboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2-carboxylic acid hydrazide, also known as picolinic acid hydrazide, is a chemical compound with the molecular formula C6H7N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2-carboxylic acid hydrazide typically involves the reaction of pyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
C6H5NO2+N2H4→C6H7N3O+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: It can be reduced to form pyridine-2-carboxaldehyde.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Pyridine-2-carboxaldehyde.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine-2-carboxylic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anti-tuberculosis drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of pyridine-2-carboxylic acid hydrazide involves its interaction with various molecular targets. In the case of its use as an anti-tuberculosis agent, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacterium .
Comparison with Similar Compounds
- Pyridine-3-carboxylic acid hydrazide
- Pyridine-4-carboxylic acid hydrazide
- Isonicotinic acid hydrazide
Comparison: Pyridine-2-carboxylic acid hydrazide is unique due to its specific position of the carboxylic acid group on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to pyridine-3-carboxylic acid hydrazide and pyridine-4-carboxylic acid hydrazide, it exhibits different chemical and biological properties due to the positional isomerism .
Properties
CAS No. |
1452-57-9 |
---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.